molecular formula C14H20N6OS B5509255 4-(1-methyl-1H-imidazol-2-yl)-1-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}piperidine

4-(1-methyl-1H-imidazol-2-yl)-1-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}piperidine

Cat. No. B5509255
M. Wt: 320.42 g/mol
InChI Key: ZIWMXXYJFDOYSU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules like 4-(1-Methyl-1H-imidazol-2-yl)-1-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}piperidine often involves multi-step procedures to achieve the desired structure. A common approach in synthesizing similar compounds involves nucleophilic aromatic substitution, followed by ring closure reactions and functional group modifications. For instance, studies have demonstrated the synthesis of related compounds through efficient pathways, emphasizing the importance of selecting appropriate starting materials and reaction conditions to achieve high yields and purity (Shibuya et al., 2018; Rajkumar et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds similar to 4-(1-Methyl-1H-imidazol-2-yl)-1-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}piperidine is characterized by intricate arrangements of nitrogen-containing rings, such as imidazoles and triazoles, which are known for their versatile chemical properties. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are crucial for elucidating the structure, confirming the arrangement of atoms and the presence of specific functional groups within the molecule (Ahmed et al., 2017; Qian-yi, 2011).

Chemical Reactions and Properties

The chemical reactions and properties of 4-(1-Methyl-1H-imidazol-2-yl)-1-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}piperidine-like compounds often involve interactions between the nitrogen-containing rings and various reagents. These compounds can undergo a range of reactions, including nucleophilic substitution, electrophilic addition, and cycloaddition, contributing to their versatility in chemical synthesis and potential applications in pharmaceuticals and materials science (Abdel‐Aziz et al., 2009; Shevchuk et al., 2012).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and stability, are influenced by their molecular structure. The presence of heteroatoms and the structural arrangement can significantly affect these properties, which are critical for their application in various fields. Analytical techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are employed to study these properties in detail (Govindhan et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with biological molecules, are key to understanding the potential applications of these compounds. Studies often focus on their binding affinity to various receptors or enzymes, providing insights into their mechanism of action and potential therapeutic applications. In vitro and in vivo assays, along with computational modeling, are essential tools for evaluating these properties (Trabanco et al., 2006).

Scientific Research Applications

Novel Metal-based Chemotherapy

Research explores the synthesis of metal complexes with various imidazole derivatives, aiming to develop novel metal-based chemotherapy treatments for tropical diseases. The study details the preparation and characterization of copper complexes with imidazole and triazole ligands, highlighting their potential in disease treatment (Navarro et al., 2000).

Mimicking Copper Enzymes

A multistep synthesis process was developed for a ligand derived from L-histidine, designed to mimic the coordination environment in copper oxidases. This research contributes to understanding the structural requirements for enzyme mimics and their potential applications in catalysis and therapeutic agents (Santagostini et al., 1999).

Synthesis of Piperidine Derivatives

A method for synthesizing 3- and 4-(1H-azol-1-yl)piperidines, extending to benzo analogues, was developed. This synthesis approach contributes to the broader availability of piperidine derivatives for various research and development purposes in pharmaceuticals and material science (Shevchuk et al., 2012).

Antimycotic Imidazoles

Ketoconazole, a potent antifungal agent, was synthesized, demonstrating the process of developing orally active broad-spectrum antimycotic medications. This highlights the significance of imidazole derivatives in treating fungal infections (Heeres et al., 1979).

Antioxidant and Anticorrosive Agents

Research into synthesizing novel antioxidant and anticorrosive additives for lubricating oils involved the creation of imidazolone derivatives, demonstrating the versatility of imidazole compounds in industrial applications beyond pharmaceuticals (Habib et al., 2012).

NMDA Receptor Ligands

The discovery of 4-benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidine as a potent antagonist of the NR1A/2B subtype of the NMDA receptor showcases the therapeutic potential of imidazole derivatives in neurological disorders, including Parkinson's disease (Wright et al., 1999).

properties

IUPAC Name

1-[4-(1-methylimidazol-2-yl)piperidin-1-yl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6OS/c1-18-8-5-15-13(18)11-3-6-20(7-4-11)12(21)9-22-14-17-16-10-19(14)2/h5,8,10-11H,3-4,6-7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIWMXXYJFDOYSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C2CCN(CC2)C(=O)CSC3=NN=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-methyl-1H-imidazol-2-yl)-1-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}piperidine

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